molecular formula C17H21N5O2S2 B2961547 2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-03-3

2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2961547
CAS No.: 1105225-03-3
M. Wt: 391.51
InChI Key: RGOJSOHLKGPMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide features a 1,3,4-thiadiazole core substituted with a piperazine moiety linked via an acetamide bridge. The piperazine ring is further modified with a 2-(m-tolyl)acetyl group, introducing a methyl-substituted phenyl (m-tolyl) at the meta position. The compound’s synthesis likely follows methods similar to those described for analogous thiadiazole-piperazine hybrids, involving nucleophilic substitution reactions between chloroacetamide intermediates and substituted piperazines under basic conditions .

Properties

IUPAC Name

2-[[5-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-12-3-2-4-13(9-12)10-15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-11-14(18)23/h2-4,9H,5-8,10-11H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJSOHLKGPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, identified by CAS number 1105225-03-3, is a thiadiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O2S2C_{17}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 391.5 g/mol. The structure features a central 1,3,4-thiadiazole ring substituted with a piperazine moiety and an m-tolyl acetyl group, which may influence its interaction with biological targets.

PropertyValue
CAS Number1105225-03-3
Molecular FormulaC17H21N5O2S2
Molecular Weight391.5 g/mol
StructureThiadiazole derivative

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound exhibited enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Case Study: Cytotoxicity Evaluation
In vitro evaluations using the MTT assay demonstrated that the compound had notable antiproliferative effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The IC50 values indicated that certain derivatives were more effective than conventional chemotherapeutics like doxorubicin .

The mechanism through which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the piperazine ring is believed to enhance interaction with biological targets such as enzymes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the piperazine or thiadiazole moieties can significantly alter their pharmacological profiles. For example, introducing various substituents on the thiadiazole ring has been correlated with increased cytotoxicity against specific cancer cell lines .

Comparison with Similar Compounds

Substituents on the Thiadiazole Core

  • Target Compound : Contains a thioacetamide group (-S-CH2-CONH2) at position 2 of the thiadiazole ring.
  • Compound 4y (): Features a p-tolylamino group at position 5 of the thiadiazole, demonstrating potent cytotoxicity (IC50 = 0.084 ± 0.020 mmol L⁻¹ against MCF-7 cells). The para-substituted tolyl group may enhance interaction with hydrophobic pockets in target proteins .
  • Compound 5e () : Substituted with a 4-chlorobenzylthio group, yielding a melting point of 132–134°C. Electron-withdrawing chlorine atoms may improve stability but reduce solubility .

Piperazine Modifications

  • Target Compound : Piperazine is acylated with 2-(m-tolyl)acetyl, introducing a meta-methylphenyl group. This substitution may balance lipophilicity and steric effects for optimal receptor binding.
  • Compound 4c (): Contains a 4-phenylpiperazine group, resulting in a higher melting point (214–216°C) due to increased molecular symmetry.
  • Compound ASN90 () : Piperazine is substituted with a benzo[d][1,3]dioxol-5-yl ethyl group, contributing to multimodal inhibitory activity in neurodegenerative diseases. The bicyclic structure may improve blood-brain barrier penetration .

Acetamide Linkers

  • Target Compound : Uses a simple acetamide linker (-CH2-CONH2).
  • Compound 5k (): Features a 2-methoxyphenoxyacetamide group, which introduces an ether oxygen for hydrogen bonding. This modification correlates with a lower yield (72%) compared to benzylthio derivatives (e.g., 5h, 88% yield) .

Physicochemical Properties

Compound Substituents (Thiadiazole/Piperazine) Melting Point (°C) Yield (%) Molecular Weight
Target Compound m-Tolylacetyl-piperazine N/A N/A ~500 (estimated)
4c () 4-Phenylpiperazine 214–216 N/A 478.4
5h () Benzylthio 133–135 88 437.5
4y () p-Tolylamino N/A N/A 407.5
  • Melting Points : Electron-rich aromatic substituents (e.g., 4-phenyl in 4c) increase melting points due to enhanced intermolecular interactions .
  • Yields : Bulky substituents (e.g., benzylthio in 5h) may improve crystallization efficiency, leading to higher yields .

Anticancer Activity

  • Compound 4y (): Exhibits IC50 values of 0.034 ± 0.008 mmol L⁻¹ against A549 cells, surpassing cisplatin. The p-tolylamino group likely enhances DNA intercalation or enzyme inhibition .
  • Compounds 3 and 8 () : Induce apoptosis via Akt inhibition (92.36% and 86.52%, respectively). Nitro groups may stabilize charge-transfer complexes with kinase active sites .

Enzyme Inhibition

  • ASN90 () : Acts as an O-GlcNAcase inhibitor, with a piperazine-linked benzodioxole group enabling multimodal neuroprotective effects .

Antimicrobial Activity

  • Compound 2a () : A benzofuran-oxadiazole hybrid demonstrates antimicrobial activity, highlighting the importance of heterocyclic diversity in drug design .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chloro (5e) or nitro (3, 8) substituents enhance enzyme inhibition but may reduce solubility .

Meta vs. Para Substitution : The target compound’s m-tolyl group may offer better steric compatibility with target receptors compared to p-tolyl derivatives (e.g., 4y) .

Linker Flexibility: Acetamide linkers (target compound) provide conformational flexibility, whereas rigid phenoxy groups (5k) may restrict binding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-(4-(2-(m-Tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-thiadiazole core. For example, thiosemicarbazide derivatives can be cyclized using POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring . Piperazine and acetamide moieties are introduced via nucleophilic substitution or coupling reactions. Intermediate purity is ensured through recrystallization (e.g., DMSO/water mixtures) and characterized via TLC, HPLC, and melting point analysis. Final compounds are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Key Reaction Parameters
Cyclization agent: POCl₃
Temperature: 90°C
Solvent: Reflux conditions
Purification: pH adjustment (8–9) followed by recrystallization

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related thiadiazole-piperazine hybrids, crystals are grown via slow evaporation in ethanol or acetonitrile. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved with SHELX software. Key metrics include bond angles (e.g., C–S–C in thiadiazole ≈ 86°) and torsion angles between the piperazine and thiadiazole rings, which influence bioactivity .

Q. What stability profiles should be assessed during storage and handling?

  • Methodological Answer : Stability under varying pH, temperature, and light is tested via accelerated degradation studies. For example:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to determine decomposition points.
  • Photostability : Exposure to UV light (320–400 nm) for 48 hours, followed by HPLC purity checks.
  • Hydrolytic Stability : Incubation in buffers (pH 1–13) at 37°C for 24 hours. Related compounds show instability in alkaline conditions (pH > 10) due to thiadiazole ring hydrolysis .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with antimicrobial or anticancer targets?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite target enzymes like dihydrofolate reductase (DHFR) or EGFR kinase. The thiadiazole and acetamide groups often form hydrogen bonds with active-site residues (e.g., Asp81 in DHFR). Binding affinities (ΔG values) are compared to known inhibitors. For example, a docking score ≤ −8.0 kcal/mol suggests strong inhibition potential. Experimental validation via enzyme inhibition assays (IC₅₀) is critical to resolve false positives .

Q. What computational models explain discrepancies between predicted and observed bioactivity?

  • Methodological Answer : Discrepancies arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations (50–100 ns) in explicit solvent (e.g., TIP3P water) assess ligand-protein complex stability. RMSD/RMSF plots identify conformational shifts. For instance, piperazine ring flexibility may reduce binding in dynamic models despite favorable static docking scores .

Q. How do structural modifications to the m-Tolyl or piperazine groups affect pharmacological activity?

  • Methodological Answer : SAR studies involve synthesizing derivatives with:

  • m-Tolyl substitutions : Electron-withdrawing groups (e.g., -NO₂) may enhance anticancer activity but reduce solubility.
  • Piperazine modifications : Bulky substituents (e.g., 4-phenylpiperazine) improve CNS penetration but increase metabolic liability.
    Bioactivity is quantified via MIC (antimicrobial) or IC₅₀ (cytotoxicity) assays. Lipophilicity (logP) and polar surface area (PSA) are calculated using ChemAxon or MOE .

Q. What analytical strategies resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer : Contradictory NMR peaks (e.g., overlapping piperazine signals) are resolved via:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity.
  • Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by piperazine ring inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.